Comparative Regiochemical Analysis of 4-Bromo-2-cyclopropyl-1-fluorobenzene vs. Its 1,3,4-Regioisomer
The target compound, 4-Bromo-2-cyclopropyl-1-fluorobenzene, features a 1,2,4-trisubstitution pattern (fluorine at position 1, cyclopropyl at position 2, bromine at position 4). A common alternative, 5-Bromo-2-fluoro-1-cyclopropylbenzene, represents a 1,2,3-trisubstitution pattern (fluorine at position 1, cyclopropyl at position 2, bromine at position 3), despite sharing the same CAS registry number . While direct reactivity data comparing these specific regioisomers is limited, the difference in substitution pattern is a fundamental driver of reaction outcomes in metal-catalyzed couplings [1].
| Evidence Dimension | Substitution Pattern (Regiochemistry) |
|---|---|
| Target Compound Data | 1,2,4-trisubstituted (4-Bromo-2-cyclopropyl-1-fluorobenzene) |
| Comparator Or Baseline | 1,2,3-trisubstituted (5-Bromo-2-fluoro-1-cyclopropylbenzene) |
| Quantified Difference | N/A (Categorical Difference) |
| Conditions | N/A (Structural comparison) |
Why This Matters
This matters because the substitution pattern dictates the regioselectivity of subsequent cross-coupling reactions, meaning that substituting one regioisomer for the other will yield a different product mixture, directly impacting synthetic success and purity.
- [1] King Fahd University of Petroleum and Minerals. (n.d.). Suzuki-Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from pure.kfupm.edu.sa. View Source
